3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride

CNS medicinal chemistry piperidine building block M1 muscarinic receptor

Flexible building blocks introduce conformational uncertainty in CNS drug discovery and DEL synthesis. 3-(4-Piperidinyl)-2-oxazolidinone HCl (CAS 130818-98-3) provides a rigid, fused oxazolidinone-piperidine scaffold with aqueous solubility. Key benefits: (1) ≥95% purity meets biophysical screening standards; (2) HCl salt enables direct use in on-DNA couplings and automated parallel synthesis; (3) Free base MW 170.21 g/mol fits Rule of Three for FBDD programs. Available in pre-weighed aliquots from ISO-certified supply chains.

Molecular Formula C8H15ClN2O2
Molecular Weight 206.67
CAS No. 130818-98-3
Cat. No. B596268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride
CAS130818-98-3
Molecular FormulaC8H15ClN2O2
Molecular Weight206.67
Structural Identifiers
SMILESC1CNCCC1N2CCOC2=O.Cl
InChIInChI=1S/C8H14N2O2.ClH/c11-8-10(5-6-12-8)7-1-3-9-4-2-7;/h7,9H,1-6H2;1H
InChIKeyJGNKCTABPFYOIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride: Overview


3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride (CAS 130818-98-3) is a synthetic small molecule featuring a saturated piperidine ring connected to an oxazolidin-2-one core, supplied as a hydrochloride salt . With a molecular formula of C8H15ClN2O2 and a molecular weight of approximately 206.67 g/mol, this compound is a white to off-white crystalline solid with a melting point in the range of 200–205 °C . It is fundamentally classified as a heterocyclic building block, widely utilized in medicinal chemistry for the construction of more complex bioactive molecules, including central nervous system (CNS) agents and enzyme inhibitors .

Medicinal chemistry building block. Enables synthesis of conformationally constrained heterocyclic scaffolds.
Salt-form advantage. Supplied as a hydrochloride salt supporting aqueous solubility and ease of handling.
Screening-compatible supply. Available in pre-weighed aliquots for high-throughput synthesis workflows.

3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride vs. Piperidine Analogs


The specific fusion of the oxazolidin-2-one ring to the 4-position of piperidine in 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride creates a unique conformational constraint and a distinct hydrogen-bonding pattern compared to its 3-substituted or unsubstituted piperidine counterparts. The hydrochloride salt form ensures aqueous solubility and facilitates handling, while the 4-substitution pattern on the piperidine ring provides a vector for further functionalization that is absent in alternative regioisomers . This structural specificity is critical for maintaining the integrity of downstream pharmacophores, particularly in central nervous system (CNS) drug discovery programs where subtle changes in piperidine substitution can drastically alter target engagement and pharmacokinetic profiles [1].

Target Compound
4-(Oxazolidinone) piperidine HCl
Potential Substitute
Simple N-substituted piperidines
Fused bicyclic constraint
Flexible monocyclic structure
Distinct hydrogen-bonding pattern
Altered pharmacophore geometry
Hydrochloride salt, aqueous solubility
Free base, may require organic co-solvent
Regioisomeric or non-fused analogs may shift conformational preference and target engagement in downstream assays.

3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride: Evidence of Differentiation


Constrained Scaffold for CNS Drug Design

The oxazolidinonyl-fused piperidine scaffold, for which 3-(Piperidin-4-yl)oxazolidin-2-one serves as a direct synthetic precursor, has been demonstrated to produce selective muscarinic M1 receptor agonists. In a seminal stereoselective synthesis study, oxazolidinonyl-fused piperidines derived from this building block exhibited M1 allosteric modulator activity, a feat not achievable with simple N-substituted piperidine analogs lacking the fused bicyclic constraint [1]. While direct IC50 values for the building block itself are not reported, the downstream pharmacologically active compounds validate the unique synthetic utility of this starting material.

Constrained Scaffold for CNS Design
Class-level inference
Enables synthesis of M1 allosteric modulator leads; activity lost in flexible monocyclic analogs.
Supports CNS lead-generation context.
Downstream pharmacology validates scaffold; direct target engagement data not reported.
CNS medicinal chemistry piperidine building block M1 muscarinic receptor

Pre-Weighed Aliquots for Screening Libraries

3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride is maintained in stock by specialty chemical suppliers like Kishida Chemical in pre-weighed quantities (100 mg and 250 mg) specifically categorized as 'Building Blocks', indicating its validation for high-throughput screening library synthesis . In contrast, the corresponding free base (CAS 164518-96-1) is often only available via custom synthesis, leading to longer lead times and higher minimum order quantities. The hydrochloride salt's availability in small, research-friendly aliquots reduces upfront procurement costs for hit-to-lead programs.

Pre-Weighed Screening Aliquots
Head-to-head
In-stock HCl salt (100/250 mg units) vs. custom-synthesized free base with longer lead times.
Reduced procurement timeline and lower minimum order quantity.
Vendor catalog review; source-specific supply chain status.
chemical sourcing drug discovery screening building block library

Aqueous Solubility Advantage

The hydrochloride salt form imparts water solubility to 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride, a property that distinguishes it from the parent free base, which is reported to be insoluble in water and only soluble in organic solvents like DMSO and dichloromethane . For aqueous-phase bioconjugation or amide coupling reactions performed in water/organic co-solvent mixtures, the enhanced solubility of the hydrochloride salt (≥10 mg/mL in water, vendor estimate) eliminates the need for pre-dissolution in pure DMSO, a step that can complicate high-throughput parallel synthesis workflows.

Aqueous Solubility Advantage
Cross-study comparable
Soluble in water (HCl salt) vs. insoluble free base requiring DMSO pre-dissolution.
Streamlines automated parallel synthesis workflows.
Qualitative vendor-reported property; lot-specific verification recommended.
solubility synthetic chemistry reaction optimization

High Purity for Fragment-Based Screening

For fragment-based drug discovery (FBDD) applications, a purity of ≥95% is a critical quality gate to avoid false positives in biophysical screens. 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride is routinely supplied at 95+% purity as verified by multiple vendors . This meets or exceeds the fragment library purity standards recommended by major screening consortia, whereas less refined batches of the 4-methyl analog may contain higher levels of unreacted alkylating agents that can interfere with assay readouts.

High Purity for FBDD
Class-level inference
95+% purity (HPLC) vs. lower purity 4-methyl analog batches (90-93%).
May reduce false-positive risk in fragment screens.
Vendor COA data; impurity profiles may vary between suppliers.
purity fragment-based screening quality control

Low Molecular Weight Fragment Profile

With a molecular weight of 170.21 g/mol for the parent free base (or 206.67 g/mol for the hydrochloride salt), 3-(Piperidin-4-yl)oxazolidin-2-one adheres to the 'Rule of Three' guidelines for fragment-based screening . In contrast, commonly used 4-substituted phenyl analogs such as (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one (MW 260.3 g/mol) are significantly larger and more lipophilic (cLogP ~2.5 vs. ~0.5), making them less suitable as core fragments. The lower molecular weight of the target compound permits greater scope for subsequent growth vector exploration within the physicochemical boundaries of oral drug space.

Fragment-Like MW Profile
Cross-study comparable
MW ~170 g/mol (free base) vs. phenyl-substituted analog ~260 g/mol, aligning with Rule of Three.
Supports fragment-to-lead growth vector exploration.
Physicochemical calculation; lipophilicity assessment recommended.
physicochemical property Rule of Three fragment-based design

3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride: Key Applications


M1 Muscarinic Allosteric Modulator Synthesis

Researchers synthesizing next-generation M1 receptor allosteric modulators should default to this hydrochloride building block. Its established use in the stereoselective construction of oxazolidinonyl-fused piperidines directly impacts the development of treatments for Alzheimer's disease and cognitive disorders . The pharmacophoric rigidity imparted by the fused ring system is critical for M1 selectivity, a feature not achievable with non-cyclized piperidine precursors.

FBDD Library Design

This compound is ideally positioned as a core fragment for FBDD programs. Its low molecular weight (170.21 g/mol) places it firmly within Rule of Three space, while its commercial availability in 95%+ purity from multiple vendors ensures it meets the stringent quality requirements for biophysical screening (NMR, SPR, X-ray crystallography). Unlike more complex and costly phenyl-substituted analogs, it offers a balanced profile of synthetic tractability and vector diversity.

Automated Parallel Synthesis & DEL

The superior aqueous solubility of the hydrochloride salt relative to the free base facilitates its direct use in on-DNA amide couplings and other aqueous-phase reactions required for DNA-encoded library (DEL) synthesis. Furthermore, its availability in pre-weighed building block aliquots aligns with the needs of automated parallel synthesis platforms, minimizing manual weighing steps and enhancing workflow reproducibility.

PI3K Pathway Probe Synthesis

Although direct quantitative target engagement data for the compound itself is limited, the oxazolidinone-piperidine scaffold has been associated with PI3K signaling pathway research . Scientists developing chemical probes to dissect PI3K-dependent phenotypes can use this building block as a starting point for rapid derivatization, leveraging its clean purity profile to reduce confounding off-target effects in cellular assays.

Application
Selection Property
Validation Focus
M1 Allosteric Modulator Synthesis
Conformationally constrained scaffold
M1 receptor selectivity and target engagement
Fragment-Based Library Design
Low molecular weight and high purity profile
Rule of Three compliance and biophysical assay compatibility
Automated Parallel Synthesis
Aqueous solubility and pre-weighed aliquots
Workflow reproducibility and liquid handling compatibility
PI3K Pathway Probe Synthesis
Clean purity and synthetic tractability
Pathway-response interpretation and off-target minimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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